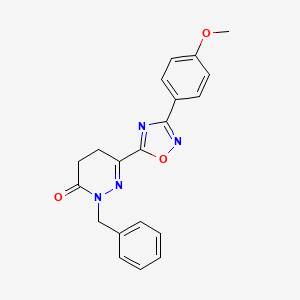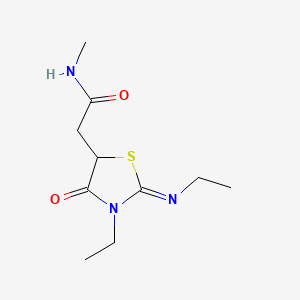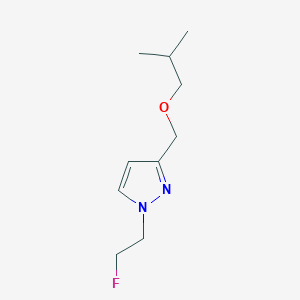
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. In
作用機序
The mechanism of action of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its selective binding to certain receptors in the brain. Specifically, it binds to the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, depression, and other neurological and psychiatric disorders. By selectively binding to this receptor, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole can modulate its activity and potentially lead to the development of new treatments for these disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. However, some of the known effects of this compound include the modulation of GABA-A receptor activity, the inhibition of neuronal excitability, and the reduction of anxiety and depression-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. However, there are also some limitations to its use. For example, the compound may have off-target effects that could confound the results of experiments. Additionally, the compound may have different effects in different animal models, which could complicate the interpretation of results.
将来の方向性
There are many future directions for the study of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole. Some possible directions include:
1. Further studies of the compound's mechanism of action, including its effects on other neurotransmitter receptors and signaling pathways.
2. Development of new treatments for neurological and psychiatric disorders based on the compound's ability to modulate GABA-A receptor activity.
3. Exploration of the compound's potential for use in imaging studies, such as positron emission tomography (PET) or magnetic resonance imaging (MRI).
4. Investigation of the compound's effects on other physiological systems, such as the immune system or the cardiovascular system.
5. Development of new synthetic routes for the compound that are more efficient or environmentally friendly.
Conclusion:
In conclusion, 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has many potential applications in scientific research. Its ability to selectively bind to certain receptors in the brain makes it a valuable tool for studying the mechanisms of various neurological and psychiatric disorders. While there are some limitations to its use, there are also many future directions for its study that hold promise for the development of new treatments and diagnostic tools.
合成法
The synthesis of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole involves several steps. The first step is the reaction of 2-(isobutoxymethyl)pyrazine with ethyl bromofluoroacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-fluoroethyl)-2-(isobutoxymethyl)pyrazine. The second step involves the reaction of this intermediate with hydrazine hydrate in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of 1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole.
科学的研究の応用
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound is known to selectively bind to certain receptors in the brain, which makes it an important tool for studying the mechanisms of various neurological and psychiatric disorders. For example, it has been used to study the role of the GABA-A receptor in anxiety and depression. It has also been used to study the effects of alcohol on the brain and to develop new treatments for alcoholism.
特性
IUPAC Name |
1-(2-fluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O/c1-9(2)7-14-8-10-3-5-13(12-10)6-4-11/h3,5,9H,4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCAHYYMJMBGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

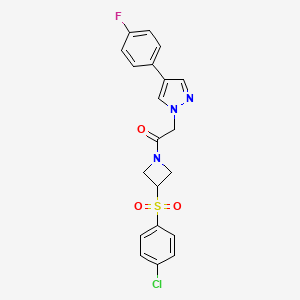
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2875186.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2875187.png)

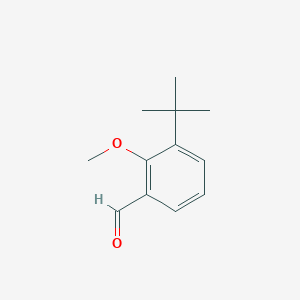

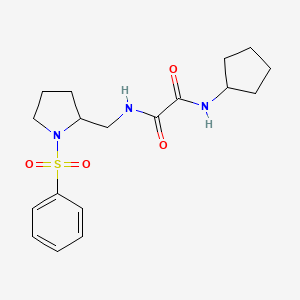

![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2875195.png)
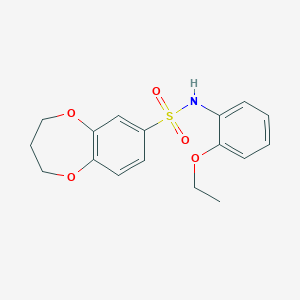

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)
